molecular formula C20H26N4O B5592013 1-(1-benzyl-L-prolyl)-4-(1H-imidazol-2-yl)piperidine

1-(1-benzyl-L-prolyl)-4-(1H-imidazol-2-yl)piperidine

Cat. No.: B5592013
M. Wt: 338.4 g/mol
InChI Key: LOKPJCNRFQOCCU-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-benzyl-L-prolyl)-4-(1H-imidazol-2-yl)piperidine is a useful research compound. Its molecular formula is C20H26N4O and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.21066147 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Role in NMDA Receptor Antagonism

A related compound, 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine, has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. This antagonism is significant because the NMDA receptor is involved in a wide range of neurological processes. The compound's ability to potentiate the effects of L-DOPA in a model of Parkinson's disease highlights its potential therapeutic application in neurodegenerative disorders (Wright et al., 1999).

Antimicrobial Activity

Another dimension of research focuses on imidazole-containing compounds for their antimicrobial properties. For instance, a series of imidazole-containing 1, 5-benzodiazepines synthesized using piperidine demonstrated antimicrobial activity. These findings are crucial for developing new antimicrobial agents, especially in an era where resistance to existing antibiotics is a growing concern (Konda et al., 2011).

Molecular Labeling and Diagnostic Imaging

In diagnostic imaging, compounds like 1-(1-benzyl-L-prolyl)-4-(1H-imidazol-2-yl)piperidine can be modified for use in labeling and imaging studies. For example, mixed ligand fac-tricarbonyl complexes incorporating imidazole and piperidine derivatives have been prepared for potential use in labeling bioactive molecules, offering a method to track physiological and pathological processes in vivo (Mundwiler et al., 2004).

Chemical Synthesis and Drug Design

The synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives using piperidine showcases the versatility of piperidine-based compounds in chemical synthesis. These derivatives have potential applications in drug design, illustrating the compound's importance in creating new therapeutic agents (Goli-Garmroodi et al., 2015).

Properties

IUPAC Name

[(2S)-1-benzylpyrrolidin-2-yl]-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c25-20(23-13-8-17(9-14-23)19-21-10-11-22-19)18-7-4-12-24(18)15-16-5-2-1-3-6-16/h1-3,5-6,10-11,17-18H,4,7-9,12-15H2,(H,21,22)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKPJCNRFQOCCU-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C(=O)N3CCC(CC3)C4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC2=CC=CC=C2)C(=O)N3CCC(CC3)C4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.